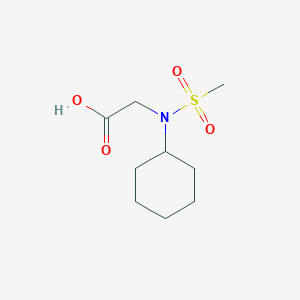![molecular formula C17H17N3OS2 B2603593 2-(Allylsulfanyl)-4-morpholino[1]benzothieno[3,2-d]pyrimidine CAS No. 478029-86-6](/img/structure/B2603593.png)
2-(Allylsulfanyl)-4-morpholino[1]benzothieno[3,2-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(Allylsulfanyl)-4-morpholino[1]benzothieno[3,2-d]pyrimidine is a useful research compound. Its molecular formula is C17H17N3OS2 and its molecular weight is 343.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary targets of 2-(Allylsulfanyl)-4-morpholino1Similar compounds, such as derivatives of benzothieno[3,2-d]pyrimidine, have been reported to inhibit cyclooxygenase-2 (cox-2), inducible no synthase (inos), and intercellular adhesion molecule-1 (icam-1) .
Mode of Action
The exact mode of action of 2-(Allylsulfanyl)-4-morpholino1It is plausible that it may interact with its targets in a similar manner to other benzothieno[3,2-d]pyrimidine derivatives, which are known to inhibit the expression of cox-2, inos, and icam-1 .
Biochemical Pathways
The biochemical pathways affected by 2-(Allylsulfanyl)-4-morpholino1Similar compounds have been reported to affect the production of prostaglandins (pge) and interleukin-8 (il-8), which are involved in inflammation and immune response .
Pharmacokinetics
The pharmacokinetic properties of 2-(Allylsulfanyl)-4-morpholino1
Result of Action
The molecular and cellular effects of 2-(Allylsulfanyl)-4-morpholino1Similar compounds have been reported to suppress the production of pge and il-8 in human keratinocytes nctc 2544 exposed to interferon-gamma (ifn-γ) and histamine and monocyte-macrophages j774 cells treated with lipopolysaccharides (lps) .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 2-(Allylsulfanyl)-4-morpholino1
Properties
IUPAC Name |
4-(2-prop-2-enylsulfanyl-[1]benzothiolo[3,2-d]pyrimidin-4-yl)morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3OS2/c1-2-11-22-17-18-14-12-5-3-4-6-13(12)23-15(14)16(19-17)20-7-9-21-10-8-20/h2-6H,1,7-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVBDYQZCQIMFIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCSC1=NC2=C(C(=N1)N3CCOCC3)SC4=CC=CC=C42 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-3,3-diphenylpropanamide](/img/new.no-structure.jpg)
![1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)azetidine-3-carboxamide](/img/structure/B2603512.png)
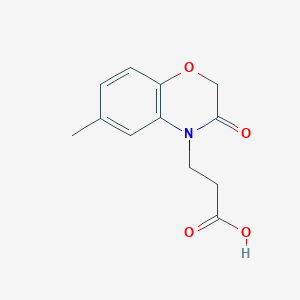
![N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-(thiophen-2-yl)acetamide](/img/structure/B2603514.png)
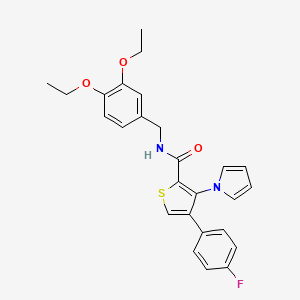

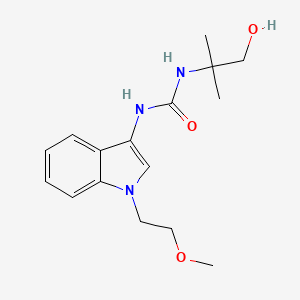
![5-methyl-2H,3H-1lambda6-thieno[3,2-d][1,2]thiazole-1,1,3-trione](/img/structure/B2603523.png)
![4-{[Cyclopropyl-(2-hydroxy-ethyl)-amino]-methyl}-piperidine-1-carboxylic acid benzyl ester](/img/structure/B2603525.png)
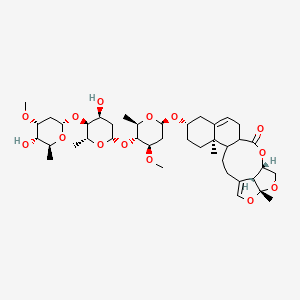
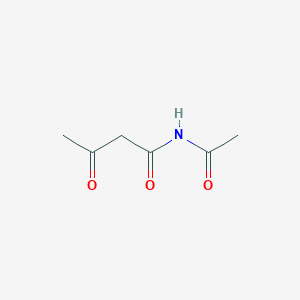
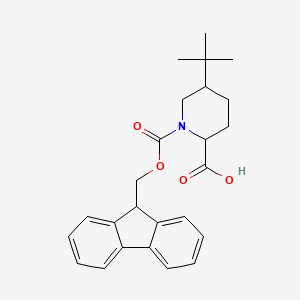
![N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide](/img/structure/B2603532.png)
